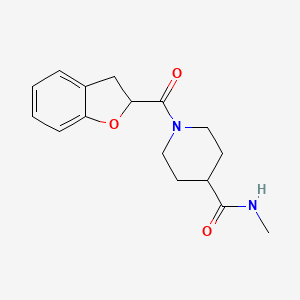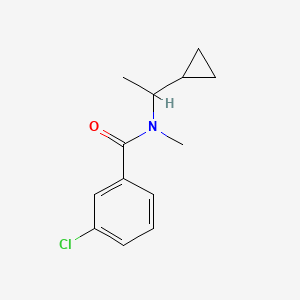
3-chloro-N-(1-cyclopropylethyl)-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-(1-cyclopropylethyl)-N-methylbenzamide, commonly known as CX-5461, is a small molecule inhibitor that has been shown to selectively target RNA polymerase I (Pol I) transcription. It was first synthesized in 2012 by researchers at the University of Queensland, Australia. CX-5461 has been found to exhibit potent anti-tumor activity in preclinical models of cancer, and as a result, has generated significant interest as a potential therapeutic agent for the treatment of cancer.
Mecanismo De Acción
CX-5461 has a unique mechanism of action that involves the selective inhibition of Pol I transcription. Pol I is responsible for the transcription of rRNA, which is a critical component of ribosome biogenesis. Inhibition of Pol I by CX-5461 leads to a reduction in rRNA production, which in turn, leads to a decrease in ribosome biogenesis and subsequent cell death.
Biochemical and Physiological Effects:
CX-5461 has been shown to induce DNA damage and activate the DNA damage response pathway in cancer cells. This results in the activation of p53, a tumor suppressor protein, and subsequent induction of apoptosis. CX-5461 has also been shown to inhibit the proliferation of cancer cells and induce cell cycle arrest in the G1 phase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of CX-5461 is its selectivity for Pol I transcription. This allows for targeted inhibition of ribosome biogenesis in cancer cells, while sparing normal cells. However, CX-5461 has also been shown to have off-target effects on other cellular processes, which may limit its clinical utility. Additionally, the mechanism of action of CX-5461 is not fully understood, and further research is needed to elucidate its effects on other cellular processes.
Direcciones Futuras
Future research on CX-5461 will focus on elucidating its mechanism of action and identifying potential biomarkers of response. Additionally, the development of CX-5461 as a therapeutic agent for the treatment of cancer will require further preclinical and clinical studies to evaluate its safety and efficacy. Finally, the potential use of CX-5461 in combination with other anti-cancer agents will also be explored in future studies.
Métodos De Síntesis
CX-5461 is a synthetic compound that can be prepared through a multi-step chemical synthesis process. The synthesis of CX-5461 involves the reaction of 4,5-dichloro-1,2-dithiol-3-one with N-methylanthranilic acid, followed by the addition of cyclopropylamine to the resulting intermediate. The final step involves the chlorination of the amide group to form CX-5461.
Aplicaciones Científicas De Investigación
CX-5461 has been extensively studied for its potential anti-cancer activity. In preclinical studies, CX-5461 has been shown to selectively inhibit the transcription of ribosomal RNA (rRNA) by Pol I, leading to a reduction in ribosome biogenesis and subsequent cell death in cancer cells. CX-5461 has demonstrated efficacy against a wide range of cancer types, including breast, ovarian, pancreatic, and hematologic malignancies.
Propiedades
IUPAC Name |
3-chloro-N-(1-cyclopropylethyl)-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO/c1-9(10-6-7-10)15(2)13(16)11-4-3-5-12(14)8-11/h3-5,8-10H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDGNWOKICHKASF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)N(C)C(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

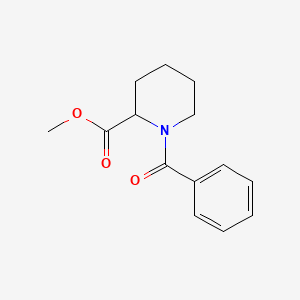


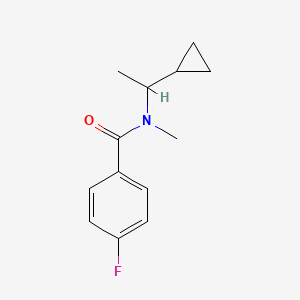
![cyclobutyl-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B7493587.png)
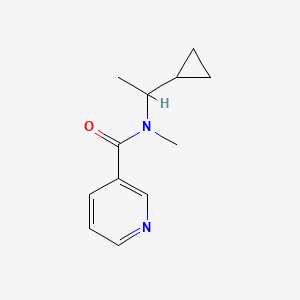
![1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-3-thiophen-3-ylpropan-1-one](/img/structure/B7493602.png)

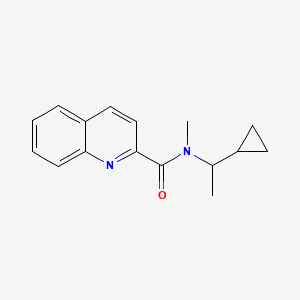
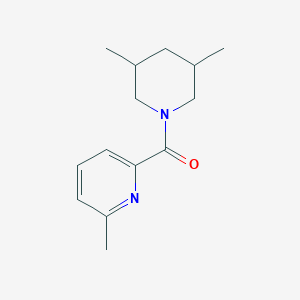
![3-[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]-1-(3-hydroxypiperidin-1-yl)propan-1-one](/img/structure/B7493647.png)

![1-[4-(3,5-Dimethylpiperidine-1-carbonyl)piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B7493668.png)
